molecular formula C14H19N3O4 B556391 N-Acetyl-L-leucine-p-nitroanilide CAS No. 19746-40-8

N-Acetyl-L-leucine-p-nitroanilide

Cat. No. B556391
CAS RN: 19746-40-8
M. Wt: 293.32 g/mol
InChI Key: SLJKQHDBYBGOMH-ZDUSSCGKSA-N
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Description

N-Acetyl-L-leucine-p-nitroanilide is a chemical compound with the molecular formula C14H19N3O4 . It is also known by other names such as Acetyl-L-leucine 4-nitroanilide and (2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide . The molecular weight of this compound is 293.32 g/mol .


Molecular Structure Analysis

The molecular structure of N-Acetyl-L-leucine-p-nitroanilide includes an acetyl group attached to the L-leucine molecule and a p-nitroanilide group . The InChI string representation of the molecule is InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1 .


Physical And Chemical Properties Analysis

N-Acetyl-L-leucine-p-nitroanilide has a molecular weight of 293.32 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 293.13755610 g/mol . The topological polar surface area of the compound is 104 Ų .

Scientific Research Applications

Neuroprotection in Traumatic Brain Injury (TBI)

N-Acetyl-L-leucine has shown promise in improving functional recovery and attenuating cortical cell death and neuroinflammation after TBI in mice . This compound may enhance neurological function post-injury by restricting cortical cell death and reducing neuroinflammatory markers, suggesting its potential as a novel neuroprotective drug candidate.

Enzyme Activity Assays

The compound is used as a substrate to measure the activity of leucine aminopeptidase (LAP), an enzyme involved in protein metabolism. It is particularly used in spectrophotometric assays to assess enzyme activity in various biological samples .

Neurodegenerative Disease Research

N-Acetyl-L-leucine may play a role in attenuating neuroinflammation, which is a common feature in many neurodegenerative diseases. Its therapeutic potential is being explored in the context of lysosomal storage disorders and other neurodegenerative conditions .

Chromatography and Quality Control

As a USP reference standard, N-Acetyl-L-leucine is utilized in quality tests and assays. It is also employed in preparing standard solutions for system suitability testing in liquid chromatographic systems according to USP monographs .

Protease Substrate

This compound serves as a substrate for various proteases, enzymes that break down proteins. By measuring the rate of hydrolysis of N-Acetyl-L-leucine-p-nitroanilide, researchers can study protease activity under different conditions .

properties

IUPAC Name

(2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJKQHDBYBGOMH-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428584
Record name N-Acetyl-L-leucine-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-L-leucine-p-nitroanilide

CAS RN

19746-40-8
Record name N-Acetyl-L-leucine-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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